An In-depth Technical Guide to N-Isopropylphthalimide (CAS No. 304-17-6)
An In-depth Technical Guide to N-Isopropylphthalimide (CAS No. 304-17-6)
Foreword: Understanding N-Isopropylphthalimide in Modern Chemistry
N-Isopropylphthalimide, a derivative of phthalic acid, represents a versatile chemical intermediate with significant utility across various sectors of the chemical industry.[1][2][3] Characterized by a phthalimide core structure—a bicyclic aromatic imide—and an isopropyl group attached to the nitrogen atom, this compound's unique steric and electronic properties make it a valuable reagent.[1] Its branched alkyl chain confers favorable reactivity and solubility characteristics, enabling its use in customized synthesis pathways.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Chemical Identity and Molecular Structure
N-Isopropylphthalimide is systematically known as 2-(1-methylethyl)-1H-isoindole-1,3(2H)-dione.[1][3][4] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 304-17-6.[1]
The molecule's architecture, featuring a planar phthalimide ring system and a non-planar isopropyl substituent, is crucial to its chemical behavior.
Caption: Synthesis via nucleophilic addition.
B. Reaction of Phthalic Anhydride with Isopropylamine: A more traditional and highly versatile method involves the reaction of phthalic anhydride with the corresponding primary amine—in this case, isopropylamine. This two-step process first forms an intermediate phthalamic acid, which then undergoes cyclization upon heating to form the final imide product. This is analogous to the synthesis of other N-alkylphthalimides. [8]
Chemical Reactivity and Stability
N-Isopropylphthalimide is a stable compound under standard laboratory conditions. [1][2][3][9]Key aspects of its reactivity include:
-
Hydrolysis: The imide ring can be cleaved by hydrolysis under strongly acidic or basic conditions, which regenerates phthalic acid and releases isopropylamine. [1]This reaction is fundamental to the use of phthalimides as protecting groups for amines in organic synthesis.
-
Nitration: The aromatic ring of the phthalimide core can undergo electrophilic substitution reactions. For example, reaction with concentrated nitric acid can produce a mixture of 3- and 4-nitro isomers of N-Isopropylphthalimide. [10]* Incompatibilities: It should be stored away from strong oxidizing agents. [11][9]
Industrial and Research Applications
The compound's structure lends itself to a variety of applications, primarily as a chemical intermediate or functional ingredient.
-
Pharmaceutical Synthesis: It serves as an intermediate in the development of drug substances. [2][3]The phthalimide group is a well-known pharmacophore and is present in various biologically active molecules, including compounds with anti-inflammatory, analgesic, and anticonvulsant properties. [12]* Dye & Pigment Industry: It is used as a functional base in the production of organic pigments and dyes. [2][3][13]Its structure can be modified to fine-tune the color and stability of the final products.
-
Cosmetics and Inks: N-Isopropylphthalimide functions as a reactive plasticizer and solvent in industries such as inks, cosmetics, and nail polish. [14][15][13]* Agrochemicals: There are indications of its use as a pesticide intermediate. [16]
Experimental Protocols: A Validating Approach
The following protocols are representative workflows. The causality behind each step is explained to ensure a self-validating and reproducible system.
Protocol: Synthesis from Phthalic Anhydride and Isopropylamine
Objective: To synthesize N-Isopropylphthalimide and validate the reaction completion.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add phthalic anhydride (1.0 eq) and a suitable solvent (e.g., glacial acetic acid).
-
Rationale: Acetic acid serves as a solvent and a catalyst for the initial formation of the phthalamic acid intermediate.
-
-
Amine Addition: While stirring, slowly add isopropylamine (1.05 eq) dropwise from the dropping funnel. An exothermic reaction is expected.
-
Rationale: Slow, controlled addition is crucial to manage the exothermicity and prevent side reactions. A slight excess of the amine ensures the complete consumption of the limiting reagent, phthalic anhydride.
-
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Rationale: Thermal energy drives the dehydration and cyclization of the intermediate phthalamic acid to the stable N-Isopropylphthalimide product, eliminating a molecule of water.
-
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with cold water to remove residual acetic acid and salts.
-
Rationale: The product's lower solubility in the cold solvent allows for efficient isolation. Washing with water removes water-soluble impurities.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-Isopropylphthalimide crystals.
-
Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing impurities that have different solubility profiles.
-
Protocol: Product Characterization Workflow
Objective: To confirm the identity and purity of the synthesized N-Isopropylphthalimide.
Caption: Post-synthesis characterization workflow.
-
Melting Point Determination: Measure the melting point of the purified crystals. A sharp melting point within the literature range (80-86 °C) is a primary indicator of high purity. [2]2. Purity Analysis (HPLC): Analyze the product using High-Performance Liquid Chromatography (HPLC). [2][3][17]A single major peak (typically >98%) confirms the purity of the compound.
-
Rationale: HPLC is a highly sensitive quantitative technique for assessing the number of components in a mixture and their relative amounts.
-
-
Structural Confirmation (Spectroscopy):
-
¹H NMR: Record the proton NMR spectrum. The spectrum should show characteristic signals for the aromatic protons, the methine proton of the isopropyl group (a septet), and the methyl protons (a doublet), with appropriate integration ratios.
-
IR Spectroscopy: Record the infrared spectrum. Look for strong absorption bands around 1700-1770 cm⁻¹ corresponding to the symmetric and asymmetric C=O stretching of the imide group.
-
Rationale: These spectroscopic methods provide unambiguous confirmation of the molecular structure, serving as a definitive fingerprint of the compound.
-
Safety and Handling
As a laboratory chemical, N-Isopropylphthalimide requires careful handling.
-
Hazards: The compound is classified as harmful if swallowed (H302). [9]It may also cause skin and eye irritation. [1][11]* Precautionary Measures:
-
Wash hands thoroughly after handling. [9] * Do not eat, drink, or smoke when using this product. [9] * Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. [11] * IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. [9]* Storage: Store in tightly closed containers in a cool, dry, and well-ventilated environment. [2][3][11]
-
Conclusion
N-Isopropylphthalimide (CAS 304-17-6) is a well-characterized chemical with a robust profile of physicochemical properties and established synthesis routes. Its utility as a versatile intermediate in pharmaceuticals, dyes, and specialty chemicals is well-documented. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and industrial settings.
References
-
ChemBK. Phthalimide, N-isopropyl-. [Link]
-
PapChem Lifesciences. N-Isopropyl Phthalimide Manufacturer & Suppliers | CAS 304-17-6. [Link]
-
ChemIndex. 304-17-6 | N-Isopropylphthalimide. [Link]
- Google Patents. CN108516951B - Synthesis method of N-isopropyl phthalimide.
-
PubChem, National Institutes of Health. Isopropylphthalimide | C11H11NO2 | CID 67535. [Link]
- Google Patents. CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
-
PapChem Lifesciences. N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6 | Bulk Supply. [Link]
-
SIELC Technologies. N-Isopropylphthalimide. [Link]
-
European Patent Office. EP 0164409 B1 - METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES. [Link]
-
Research Journal of Pharmacy and Technology. Phthalimides: Biological Profile and Recent Advancements. [Link]
-
The Good Scents Company. isopropylphthalimide. [Link]
-
EWG Skin Deep®. What is ISOPROPYLPHTHALIMIDE. [Link]
- Google Patents. EP0184595A1 - Process for the synthesis of N-alkylphthalimide.
Sources
- 1. CAS 304-17-6: N-Isopropylphthalimide | CymitQuimica [cymitquimica.com]
- 2. N-Isopropyl Phthalimide Manufacturer & Suppliers | CAS 304-17-6 | Europe & UK [epapchem.com]
- 3. N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6 | Bulk Supply for Europe, Asia Markets [papchemlifesciences.com]
- 4. Isopropylphthalimide | C11H11NO2 | CID 67535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. scbt.com [scbt.com]
- 7. CAS RN 304-17-6 | Fisher Scientific [fishersci.ca]
- 8. EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google Patents [patents.google.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. data.epo.org [data.epo.org]
- 11. fishersci.com [fishersci.com]
- 12. rjptonline.org [rjptonline.org]
- 13. CN108516951A - The synthetic method of N- N-isopropyl phthalimides - Google Patents [patents.google.com]
- 14. 304-17-6 CAS MSDS (N-Isopropylphthalimide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. N-Isopropylphthalimide | 304-17-6 [chemicalbook.com]
- 17. N-Isopropylphthalimide | SIELC Technologies [sielc.com]
